molecular formula C13H22N4O2 B2997528 tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate CAS No. 1779133-02-6

tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate

Cat. No.: B2997528
CAS No.: 1779133-02-6
M. Wt: 266.345
InChI Key: LCXPBWJAPNNQKA-UHFFFAOYSA-N
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Description

The compound tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate is a heterocyclic molecule featuring a fused triazole-azepine core modified with a tert-butyl carbamate group. Its molecular formula is C₁₂H₁₈N₄O₄ (molecular weight: 282.30), confirmed via elemental analysis (Calcd: C 51.06%, H 6.43%, N 19.85%; Found: C 50.95%, H 6.37%, N 19.92%) . The tert-butyl carbamate moiety enhances stability and modulates lipophilicity, making it a key intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)14-9-11-16-15-10-7-5-4-6-8-17(10)11/h4-9H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXPBWJAPNNQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate typically involves multiple steps, starting with the formation of the triazoloazepine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological activities and physical properties.

Scientific Research Applications

Tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a tool for studying biological processes and pathways.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Modifications

a) Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (3h)
  • Structure : Replaces the tert-butyl carbamate with a methyl ester.
  • Synthesis : Prepared via Method A, involving K₂CO₃ wash and recrystallization from toluene .
  • Properties : Lower molecular weight (C₁₀H₁₃N₃O₂; 231.23) and higher polarity due to the ester group.
b) 3-Arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides
  • Structure: Quaternary ammonium salts with arylaminomethyl and phenacyl substituents.
  • Synthesis: Derived from alkylation of 3-arylaminomethyl-triazoloazepines with phenacyl bromides .
  • Activity : Exhibited MIC values of 6.2–25.0 mg/mL against S. aureus and C. albicans, surpassing Cefixime .
c) (9S)-2-Bromo-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine
  • Structure : Bromo and trifluorophenyl substituents on a triazolo[1,5-a]azepine scaffold.
  • Application : Patented for pharmacological use, highlighting the impact of halogenation on bioactivity .

Substituent Variations

a) Tert-butyl 3-(hydroxymethyl)-8-methyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7(6H)-carboxylate
  • Structure : Diazepine ring with hydroxymethyl and methyl groups.
  • Properties : Higher molecular weight (C₁₃H₂₂N₄O₃; 282.34) and altered solubility due to the hydroxymethyl group .
b) (R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-carbamate
  • Structure : Pyridine instead of azepine in the fused ring.
  • Impact : Reduced ring strain and modified electronic properties (MW: 262.31) .

Physicochemical Properties

Property Target Compound Methyl Ester Triazoloazepinium Bromide
Molecular Weight 282.30 231.23 ~450–550 (varies by substituent)
Solubility Moderate (carbamate) High (ester) Low (charged quaternary salt)
Stability High (tert-butyl) Moderate Moderate (sensitive to hydrolysis)

Biological Activity

The compound tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate is a derivative of triazole and azepine structures that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and mechanisms of action.

Structural Characteristics

The chemical structure of the compound can be represented as follows:

C13H20N4O2\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}_2

This structure features a triazole ring fused with an azepine moiety, which is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing triazole and azepine functionalities exhibit anticancer properties . In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Compounds related to triazoles have demonstrated antimicrobial activity against a range of pathogens. For instance, studies have reported that triazole derivatives exhibit significant antibacterial and antifungal effects. This activity is often attributed to their ability to inhibit key enzymes in microbial metabolism .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been explored in various studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in animal models .

Case Studies

StudyCompound TestedBiological ActivityFindings
Various Triazole DerivativesAnticancerInduced apoptosis in MCF-7 breast cancer cells.
Triazolethione CompoundsAntimicrobialShowed significant inhibition against Mycobacterium tuberculosis.
Triazole-based CompoundsAnti-inflammatoryReduced levels of TNF-alpha in LPS-stimulated macrophages.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes crucial for cancer cell survival and proliferation.
  • Receptor Modulation : The interaction with specific receptors involved in inflammatory responses may contribute to its anti-inflammatory effects.
  • Reactive Oxygen Species (ROS) Generation : Some triazole derivatives induce oxidative stress in cancer cells, leading to cell death.

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